molecular formula C16H12BrN3O2 B4698635 5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B4698635
M. Wt: 358.19 g/mol
InChI Key: SCUKPSJLYBBCNB-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a fused indole-quinazoline core with a bromo substituent at position 5 and a methyl group at position 1. This structure combines the rigidity of the spiro system with the electronic effects of bromine and methyl groups, making it a candidate for pharmaceutical applications, particularly in antibacterial research .

Properties

IUPAC Name

5'-bromo-1'-methylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-20-13-7-6-9(17)8-11(13)16(15(20)22)18-12-5-3-2-4-10(12)14(21)19-16/h2-8,18H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUKPSJLYBBCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylindole to introduce the bromine atom at the 5th position. This is followed by a cyclization reaction with a suitable quinazoline precursor under acidic or basic conditions to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole-quinazoline spiro compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[indole-quinazoline] compounds effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In vitro studies have indicated that spiro[indole-quinazoline] derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest a potential therapeutic role in treating neurodegenerative conditions .

Antimicrobial Properties

Emerging research highlights the antimicrobial properties of this compound. The compound has demonstrated activity against various bacterial strains and fungi.

  • Case Study : A recent investigation found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro linkage provides a rigid structure that can fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spiro[indole-quinazoline] derivatives and other brominated heterocycles, focusing on physical properties, spectral characteristics, and biological activity.

Structural Analogs in the Spiro[indole-quinazoline] Series

Key analogs from the evidence include:

Compound Name Substituents Melting Point (°C) Molecular Weight Solubility Issues Key Spectral Features (IR/NMR) Biological Activity Reference
1-Methyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4c) Methyl, Phenylamino 259–261 370 No IR: 1708 cm⁻¹ (C=O); NMR: δ 3.65 (CH3) Antibacterial evaluation
5-Bromo-1-Methyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4j) Bromo, Methyl, Phenylamino Not reported Not reported Likely low Not reported Not evaluated
5-Nitro-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4e) Nitro, Phenylamino 188–190 401 Yes IR: 1654 cm⁻¹ (C=O); MS: m/z 401 Not reported
5-Bromo-2'-(methylamino)-3'-nitro-5'H-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-2,5'-dione (4k) Bromo, Methylamino, Nitro 280–282 Not reported No IR: 1749 cm⁻¹ (C=O); NMR: δ 3.2 (CH3) Not reported

Key Observations:

  • Melting Points : Bromo and nitro substituents generally increase melting points due to enhanced molecular rigidity and intermolecular interactions (e.g., 4k: 280–282°C vs. 4c: 259–261°C) .
  • Solubility : Bromo substitution may reduce solubility, as seen in 4e (nitro analog), which exhibited insufficient solubility for 13C NMR analysis .
  • Spectral Features : The bromo group would influence NMR signals (e.g., deshielding of adjacent protons) and IR absorption (C–Br stretch ~500–600 cm⁻¹).

Brominated Non-Spiro Heterocycles

Compounds such as 5-bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) (mp: 141–142°C) and 6-bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) (mp: 133–134°C) demonstrate that non-spiro brominated indoles have significantly lower melting points than spiro derivatives, highlighting the role of the spiro system in stabilizing crystal packing .

Biological Activity

5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spiro linkage between an indole and a quinazoline ring system. Its molecular formula is C16H12BrN3O2C_{16}H_{12}BrN_3O_2 with a molecular weight of 358.19 g/mol. The compound is characterized by a bromine atom at the 5th position and a methyl group at the 1st position of the indole ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes or receptors involved in cancer cell proliferation and survival pathways. The spiro structure enhances its binding affinity to these targets due to its rigid conformation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cell Viability Assays : The compound exhibited significant antiproliferative effects against several cancer cell lines, including HepG2 (liver) and MCF7 (breast) cells. In particular, it demonstrated an IC50 value of approximately 1.13 μM against HepG2 cells and 1.44 μM against MCF7 cells .
  • Kinase Inhibition : The compound has shown weak inhibitory activity against key kinases such as VEGFR-2 and CDK-1/cyclin B at concentrations around 10 μM. These activities suggest that it may interfere with signaling pathways critical for tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary results indicate potential activity against certain bacterial strains; however, further research is needed to establish its efficacy and mechanism in this context .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar indole derivatives:

Compound NameStructure TypeAnticancer ActivityNotable Features
This compoundSpiro compoundIC50 = 1.13 μM (HepG2)Unique spiro linkage
5-bromo-1-methyl-indoleSimple indoleModerateLacks spiro structure
Indole derivatives (general)VariousVariableDiverse biological activities

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various indole derivatives including this compound using MTT assays. The results indicated that compounds with electron-withdrawing groups generally exhibited lower IC50 values, suggesting higher potency against cancer cell lines .

Safety Profile Assessment

Another study assessed the safety profile of this compound by evaluating its cytotoxicity on non-cancerous cell lines such as MCF-10A (epithelial breast cells) and BJ-5ta (dermal fibroblasts). The findings suggested selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare spiro[indole-3,2'-quinazoline]-dione derivatives, and how can they be adapted for 5-bromo-1-methyl derivatives?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of anthranilic acid derivatives with ketones or aldehydes under acidic conditions to form the quinazoline-dione core .
  • Step 2 : Bromination at the indole C5 position using reagents like N-bromosuccinimide (NBS) in DMF or DCM .
  • Step 3 : N-methylation via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃) .
  • Adaptation : Optimize reaction conditions (e.g., solvent polarity, temperature) to accommodate steric effects from the bromine substituent, which may slow reaction kinetics .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of 5-bromo-1-methyl-spiro derivatives?

  • Answer :

  • ¹H NMR : Identify characteristic peaks for the methyl group (~δ 3.0–3.5 ppm), brominated indole protons (deshielded aromatic signals), and spiro carbon environments (e.g., δ 78–80 ppm in ¹³C NMR) .
  • IR : Confirm carbonyl stretches (~1700–1750 cm⁻¹ for dione groups) and N–H/N–methyl vibrations .
  • MS : Validate molecular weight (e.g., expected [M⁺] at m/z 446 for analogs with similar substituents) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Answer : Start with broad-spectrum antibacterial screening (e.g., MIC assays against Gram-positive/negative strains) due to the demonstrated activity of spiroquinazoline derivatives against Staphylococcus aureus and E. coli . Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility-dependent characterization data (e.g., missing ¹³C NMR due to low solubility)?

  • Answer :

  • Alternative Techniques : Use solid-state NMR or derivatization (e.g., acetylation of free NH groups) to enhance solubility .
  • Computational Modeling : Predict ¹³C chemical shifts via DFT calculations (e.g., B3LYP/6-31G* level) to cross-validate experimental gaps .
  • High-Sensitivity MS : Employ HRMS-ESI to confirm molecular composition without relying on NMR .

Q. What strategies optimize the synthetic yield of 5-bromo-1-methyl derivatives when steric hindrance from bromine impedes reactivity?

  • Answer :

  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to improve bromine incorporation .
  • Microwave-Assisted Synthesis : Enhance reaction rates and reduce side products via controlled heating .
  • Protecting Groups : Temporarily block reactive sites (e.g., indole NH) with Boc groups to direct regioselectivity .

Q. How do substituent variations (e.g., bromine vs. nitro groups) impact the antibacterial activity of spiroquinazoline-diones?

  • Answer : Perform structure-activity relationship (SAR) studies :

  • Electron-Withdrawing Groups (Br, NO₂) : Increase membrane permeability but may reduce solubility, requiring balance via logP optimization .
  • Methyl vs. Benzyl Substitutions : Smaller alkyl groups (e.g., methyl) enhance bioavailability, while bulkier groups (e.g., benzyl) improve target binding affinity .
  • Quantitative Analysis : Use molecular docking to correlate substituent effects with binding energies to bacterial enzymes (e.g., DNA gyrase) .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

  • Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., penicillin-binding proteins) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical hydrogen bonds/π-π interactions .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to guide analog design .

Methodological Notes

  • Contradiction Management : Address discrepancies in bioactivity data (e.g., varying MIC values across studies) by standardizing assay protocols (e.g., CLSI guidelines) and controlling variables like bacterial inoculum size .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) meticulously, as minor variations significantly impact spirocyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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